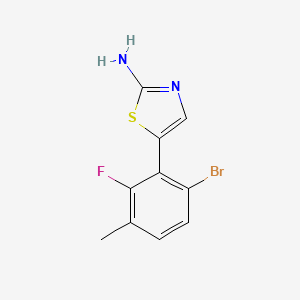![molecular formula C16H21Cl2N3O B14018817 1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol CAS No. 5431-51-6](/img/structure/B14018817.png)
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 8, an amino group at position 4, and a diethylamino group attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline is then chlorinated at positions 5 and 8 using chlorine gas or a chlorinating agent like phosphorus pentachloride.
The next step involves the introduction of the amino group at position 4. This can be achieved through nucleophilic substitution reactions using appropriate amines. Finally, the diethylamino group is introduced through a reaction with diethylamine, and the propanol chain is attached via a nucleophilic substitution reaction with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkylating agents, nucleophiles, solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group at a different position on the quinoline ring.
Quinacrine: A compound with a similar quinoline core but different substituents, used as an antiprotozoal agent.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for a variety of applications in different fields.
属性
CAS 编号 |
5431-51-6 |
|---|---|
分子式 |
C16H21Cl2N3O |
分子量 |
342.3 g/mol |
IUPAC 名称 |
1-[(5,8-dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C16H21Cl2N3O/c1-3-21(4-2)10-11(22)9-20-14-7-8-19-16-13(18)6-5-12(17)15(14)16/h5-8,11,22H,3-4,9-10H2,1-2H3,(H,19,20) |
InChI 键 |
BZWHSBUIROLLNN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(CNC1=CC=NC2=C(C=CC(=C12)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



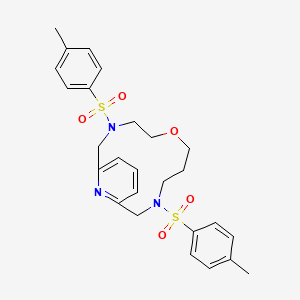
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
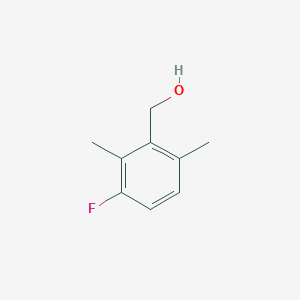
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
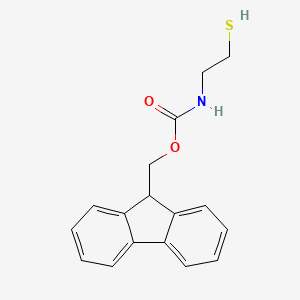
![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
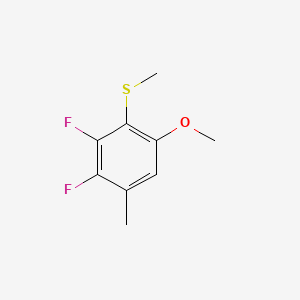
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
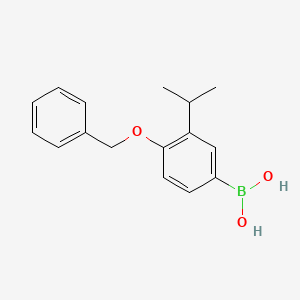
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
